(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Brand Name: Vulcanchem
CAS No.: 114181-63-4
VCID: VC8049815
InChI: InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20?,21+,22-,23+,24+,26+,27-/m1/s1
SMILES: CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C27H46O2
Molecular Weight: 402.7 g/mol

(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

CAS No.: 114181-63-4

Cat. No.: VC8049815

Molecular Formula: C27H46O2

Molecular Weight: 402.7 g/mol

* For research use only. Not for human or veterinary use.

(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol - 114181-63-4

Specification

CAS No. 114181-63-4
Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20?,21+,22-,23+,24+,26+,27-/m1/s1
Standard InChI Key INBGSXNNRGWLJU-JOVRKVRASA-N
Isomeric SMILES C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C
SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tetracyclic cyclopenta[a]phenanthrene backbone with stereochemical specificity at positions 8S, 9S, 10R, 13R, 14S, and 17R. The side chain at position 17 is a (R)-6-hydroxy-6-methylheptan-2-yl group, introducing a branched hydroxyalkyl moiety distinct from classical cholesterol derivatives .

Key Structural Attributes:

  • Core structure: Steroid nucleus with methyl groups at C10 and C13.

  • Functional groups: Hydroxyl group at C3 and a tertiary hydroxyl group on the side chain.

  • Stereochemistry: Critical for biological activity, with defined configurations at seven chiral centers .

Molecular Data:

PropertyValueSource
Molecular FormulaC₂₇H₄₆O₂
Molecular Weight402.65 g/mol
CAS Number2140-46-7*
SMILESOC@HCC[C@@]2(C)C1=CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4([H])C@HCCCC(O)(C)C

*Note: CAS 2140-46-7 corresponds to 25-hydroxycholesterol, a structural analog. The target compound shares similarities but differs in side-chain hydroxylation patterns .

Synthesis and Modifications

Synthetic Pathways

Patent literature reveals methodologies applicable to synthesizing such steroidal derivatives. Key steps include:

  • Acylation and Mesylation: Cholest-5-en-19-hydroxy-3-acylate intermediates are treated with mesyl chloride and potassium acetate to introduce protective groups .

  • Boron Trifluoride-Mediated Cyclization: Facilitates ring closure and stereochemical control .

  • Side-Chain Functionalization: The (R)-6-hydroxy-6-methylheptan-2-yl group is introduced via Grignard reactions or enzymatic hydroxylation, though exact protocols remain proprietary .

Critical Reaction Conditions:

  • Temperature ranges: 50–70°C for optimal yield .

  • Catalysts: BF₃·MeSO₃H for regioselective hydroxylation .

Physicochemical Properties

Stability and Solubility

  • Melting Point: 177–179°C (similar to 25-hydroxycholesterol) .

  • Solubility: Chloroform (50 mg/mL), ethanol, and DMSO .

  • Storage: Stable at -20°C under inert conditions .

Spectroscopic Data

  • NMR: Characteristic signals for C3-OH (δ 3.52 ppm) and side-chain tertiary hydroxyl (δ 1.26 ppm).

  • Mass Spectrometry: [M+H]⁺ m/z 403.3, with fragmentation patterns confirming the side chain .

Biological Activity and Mechanisms

Anti-Inflammatory and Antiviral Effects

  • Viral Fusion Inhibition: 25-HC disrupts membrane fluidity, blocking viral entry (e.g., HIV, Zika) .

  • Mitochondrial Stabilization: Reduces ROS and malondialdehyde levels, as observed in acetaminophen-induced liver injury models .

Comparative Activity:

Parameter25-HydroxycholesterolTarget Compound*
EC₅₀ (HIV Inhibition)1.2 µMNot reported
Membrane Fluidity AlterationHighExpected higher due to branched side chain
Inferred from structural analogs .

Challenges and Future Directions

  • Stereochemical Complexity: Requires asymmetric synthesis for scalable production .

  • Biodistribution: Hydrophobicity may limit bioavailability; nanoformulations are under exploration .

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